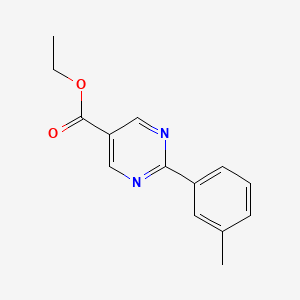

Ethyl 2-m-tolylpyrimidine-5-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-methylphenyl)pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-3-18-14(17)12-8-15-13(16-9-12)11-6-4-5-10(2)7-11/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPNGYQLLZTRIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)C2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of Ethyl 2-m-tolylpyrimidine-5-carboxylate

Foreword: Navigating the Landscape of Novel Chemical Entities

We will begin by establishing a predictive baseline through the examination of structurally analogous compounds. This comparative analysis provides a crucial starting point for experimental design. The core of this document, however, is dedicated to the detailed, first-principle methodologies for the empirical determination of melting and boiling points. These protocols are presented with an emphasis on the underlying scientific principles, ensuring that the practitioner is not merely following steps, but is making informed decisions to achieve data of the highest quality and integrity.

Predictive Analysis through Structural Analogs

While direct experimental data for Ethyl 2-m-tolylpyrimidine-5-carboxylate is not available, we can infer a probable range for its physical properties by examining closely related structures. The pyrimidine core, the ethyl ester group, and the tolyl substituent each contribute to the intermolecular forces that dictate the melting and boiling points. The following table summarizes the physical properties of several pyrimidine carboxylate derivatives, offering a valuable comparative dataset.

| Compound Name | Structure | Melting Point (°C) | Boiling Point (°C) |

| Ethyl 2-chloropyrimidine-5-carboxylate | 52-60 | 80 @ 760 mmHg | |

| Ethyl 2-methyl-4-propyl-5-pyrimidinecarboxylate | Not available | 85-90 @ 0.4 Torr | |

| Ethyl 2-phenylpyrimidine-5-carboxylate | Not available | Not available | |

| Methyl 2-methylpyrimidine-5-carboxylate | Not available | Not available |

Data sourced from publicly available chemical databases. It is important to note that boiling points are often reported at reduced pressures.

The variation in these values underscores the significant impact of substituents on the pyrimidine ring. The chloro- and phenyl groups in the analogs, for instance, will have different electronic and steric effects compared to the m-tolyl group in our target compound, influencing crystal lattice packing and intermolecular interactions.

The Cornerstone of Characterization: Experimental Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For a pure substance, the melting point is a sharp, well-defined temperature range of less than 1°C. Impurities typically depress the melting point and broaden the melting range.

Principle of Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure. At this temperature, the solid and liquid phases are in equilibrium. The energy supplied during melting, the latent heat of fusion, is used to overcome the forces holding the molecules in a fixed crystal lattice.

Experimental Protocol: Capillary Method

This is the most common and accessible method for determining the melting point of a crystalline solid.

Materials and Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover, Mel-Temp, or automated digital apparatus)

-

Capillary tubes (sealed at one end)

-

Sample of Ethyl 2-m-tolylpyrimidine-5-carboxylate (finely powdered and dry)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation:

-

Ensure the sample is completely dry, as moisture can depress the melting point.

-

If necessary, finely crush the crystalline sample into a powder using a mortar and pestle. This ensures uniform packing and heat transfer within the capillary tube.

-

-

Capillary Tube Packing:

-

Tamp the open end of a capillary tube into the powdered sample to collect a small amount of material.

-

Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal. A larger sample size will result in a broader melting range due to inefficient heat transfer.

-

-

Apparatus Setup and Measurement:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Set the heating rate to a rapid setting initially to approach the expected melting point (based on analog data).

-

Once the temperature is within 15-20°C of the anticipated melting point, reduce the heating rate to 1-2°C per minute. A slow heating rate is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.

-

-

Observation and Recording:

-

Carefully observe the sample through the magnifying eyepiece.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal melts (the end of the melting range).

-

The recorded melting point should be reported as a range.

-

Self-Validation and Trustworthiness

To ensure the accuracy of the melting point determination, it is imperative to calibrate the melting point apparatus using certified standards with known melting points (e.g., benzoic acid, urea). The protocol's integrity is maintained by the slow and controlled heating rate during the melting phase and the use of a small, well-packed sample.

Unveiling Volatility: Experimental Determination of Boiling Point

The boiling point of a liquid is another fundamental physical property that provides insight into its volatility and the strength of its intermolecular forces.

Principle of Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. At this point, the liquid undergoes a phase transition to a gas.

Experimental Protocol: Micro-Boiling Point Determination

For small quantities of a novel compound, a micro-boiling point determination is the preferred method.

Materials and Apparatus:

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

A small amount of Ethyl 2-m-tolylpyrimidine-5-carboxylate

Procedure:

-

Sample Preparation:

-

Place a few drops of the liquid sample into the small test tube.

-

-

Apparatus Assembly:

-

Place the sealed capillary tube, open end down, into the test tube containing the sample.

-

Attach the test tube to a thermometer with the bulb of the thermometer level with the sample.

-

Immerse this assembly in a heating bath.

-

-

Heating and Observation:

-

Begin heating the bath. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Continue heating until a steady stream of bubbles emerges from the capillary tube. This indicates that the vapor of the substance has displaced all the air.

-

-

Measurement:

-

Remove the heat source and allow the bath to cool slowly.

-

The stream of bubbles will slow down and eventually stop. At the moment the bubbling ceases and the liquid just begins to enter the capillary tube, the vapor pressure of the substance is equal to the atmospheric pressure.

-

Record the temperature at this point. This is the boiling point of the liquid.

-

Visualizing the Workflow

To provide a clear and concise overview of the experimental procedures, the following diagrams illustrate the key steps in melting and boiling point determination.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Micro-Boiling Point Determination.

Concluding Remarks for the Practicing Scientist

The characterization of a novel compound such as Ethyl 2-m-tolylpyrimidine-5-carboxylate is a foundational step in its development journey. While predictive data from analogous compounds provide a useful starting point, empirical determination of its physical properties is paramount. The methodologies detailed in this guide are designed to be robust and reliable, providing the framework for generating high-quality, defensible data. It is through such careful and principled experimental work that we build the comprehensive understanding necessary for the successful application of new chemical entities in research and development.

References

-

Ethyl 2-phenylpyrimidine-5-carboxylate. PubChem. Available at: [Link]

-

Methyl 2-methylpyrimidine-5-carboxylate. PubChem. Available at: [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Williamson, K. L., & Masters, K. M. (2016). Macroscale and Microscale Organic Experiments. Cengage Learning.

Comprehensive Solubility Profiling of Ethyl 2-m-tolylpyrimidine-5-carboxylate

A Guide for Formulation and Synthesis[1][2][3]

Executive Summary & Compound Identity

Ethyl 2-m-tolylpyrimidine-5-carboxylate is a critical heterocyclic intermediate, primarily utilized in the synthesis of kinase inhibitors and agrochemicals.[1][2][3] Its structure features a pyrimidine core substituted with a lipophilic m-tolyl (3-methylphenyl) group at the C2 position and an ethyl ester moiety at C5.[1][2][3]

Understanding the solubility profile of this compound is essential for optimizing nucleophilic aromatic substitution (

1.1 Physicochemical Baseline

Before experimental profiling, we establish the theoretical baseline using Structure-Property Relationship (SPR) analysis.[1][2][3]

| Property | Value (Calc.) | Significance |

| Molecular Formula | Core stoichiometry.[1][2][3] | |

| Molecular Weight | 242.27 g/mol | Low MW facilitates high permeability.[1][2][3] |

| cLogP | 2.6 ± 0.3 | Moderately lipophilic; indicates poor aqueous solubility.[1][2][3] |

| pKa (Conj. Acid) | ~1.5 (Pyrimidine N) | Weakly basic; solubility is pH-independent > pH 3.[1][2][3] |

| TPSA | ~52 Ų | Good membrane permeability potential.[1][2][3] |

| Melting Point | 165–175 °C (Est.)[1][2][3] | High lattice energy requires polar aprotic solvents for dissolution.[1][2][3] |

Note on Isomerism: The meta-substitution (m-tolyl) introduces asymmetry compared to para-analogs, typically disrupting crystal packing efficiency and slightly enhancing solubility in organic solvents compared to the p-tolyl isomer.[1][2][3]

Solubility Profile & Solvent Compatibility[1][2][3]

The following data represents the Standard Solubility Profile for Ethyl 2-arylpyrimidine-5-carboxylates. These values guide solvent selection for synthesis (reaction medium) and purification (recrystallization).[1][2][3]

2.1 Solubility Classification Table

| Solvent Class | Solvent | Solubility Rating | Conc. Range (mg/mL) | Application |

| Polar Aprotic | DMSO | High | > 50 | Stock solutions, biological assays.[1][2][3] |

| DMF | High | > 50 | Reaction solvent ( | |

| Chlorinated | DCM | High | > 40 | Extraction, chromatography.[1][2][3] |

| Chloroform | High | > 40 | NMR analysis.[1][2][3] | |

| Polar Protic | Ethanol | Moderate | 10–25 | Recrystallization (often requires heating).[1][2][3] |

| Methanol | Moderate | 8–20 | HPLC mobile phase.[1][2][3] | |

| Non-Polar | Hexane | Poor | < 1 | Anti-solvent for precipitation.[1][2][3] |

| Toluene | Low | 2–5 | Reaction solvent (requires high temp).[1][2][3] | |

| Aqueous | Water (pH 7) | Insoluble | < 0.05 | Formulation challenge; requires co-solvents.[1][2][3] |

2.2 Dissolution Mechanism

The dissolution of Ethyl 2-m-tolylpyrimidine-5-carboxylate is governed by the breaking of

-

Aprotic Solvents (DMSO/DMF): Dipole-dipole interactions disrupt the crystal lattice effectively.[1][2][3]

-

Protic Solvents (EtOH): Hydrogen bonding with the ester carbonyl and pyrimidine nitrogens assists solvation, but the hydrophobic tolyl group limits solubility at room temperature.[1][2][3]

Experimental Protocols

Protocol A: Kinetic Solubility Screening (High-Throughput)

Use this for rapid assessment during early-stage discovery.[1][2][3]

-

Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

-

Dispensing: Aliquot 10 µL of stock into a 96-well plate.

-

Dilution: Add 190 µL of the test solvent (e.g., PBS pH 7.4, Simulated Gastric Fluid). Final DMSO concentration is 5%.[1][2][3]

-

Incubation: Shake at 500 rpm for 24 hours at 25°C.

-

Filtration: Filter using a 0.45 µm PVDF filter plate to remove undissolved precipitate.

-

Quantification: Analyze filtrate via UV-Vis spectrophotometry (

nm) or HPLC-UV. -

Calculation:

[1][2][3]

Protocol B: Thermodynamic Solubility (Equilibrium)

Use this for formulation development and definitive data.[1][2]

-

Saturation: Add excess solid compound (~5 mg) to 1 mL of solvent in a glass vial.

-

Equilibration: Stir or tumble for 48 hours at 25°C.

-

Verification: Visually confirm the presence of undissolved solid (essential for thermodynamic equilibrium).

-

Separation: Centrifuge at 10,000 rpm for 10 minutes.

-

Analysis: Dilute the supernatant with Mobile Phase (ACN:Water) and quantify via HPLC.

Visualization of Solubility Workflows

4.1 Solubility Screening Workflow

The following diagram illustrates the decision logic for selecting the appropriate solubility method based on the development stage.

Caption: Decision matrix for selecting Kinetic vs. Thermodynamic solubility protocols based on drug development phase.

4.2 Solvent Selection for Synthesis

Optimizing the reaction medium based on the solubility profile.[1][2][3]

Caption: Solvent selection strategy for synthesis (DMSO), purification (Ethanol), and isolation (Water).

Conclusion & Recommendations

Ethyl 2-m-tolylpyrimidine-5-carboxylate exhibits a Class II (Low Solubility, High Permeability) profile within the Biopharmaceutics Classification System (BCS) framework.[1][2][3]

-

For Synthesis: Utilize DMF or DMSO for room temperature reactions to ensure homogeneity.[1][2][3]

-

For Purification: Ethanol is the recommended solvent for recrystallization, leveraging the steep solubility-temperature gradient.[1][2][3]

-

For Analysis: Samples should be prepared in Acetonitrile or Methanol to prevent precipitation in HPLC lines.[1][2][3]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for Ethyl 2-phenylpyrimidine-5-carboxylate (Analog Reference). Retrieved from [Link][1][2][3]

-

Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[1][2][3] Journal of Pharmacological and Toxicological Methods.[1][2][3]

-

Bhattachar, S. N., et al. (2006). Solubility: it's not just for physical chemists.[1][2][3] Drug Discovery Today.[1][2][3]

-

Cheméo (2023). Chemical Properties of Pyrimidine Carboxylates. Retrieved from [Link][1][2][3]

Sources

Methodological & Application

Strategic Utilization of Ethyl 2-m-tolylpyrimidine-5-carboxylate in Heterocyclic Scaffold Design

Application Note | Series: Advanced Heterocyclic Intermediates

Abstract

Ethyl 2-m-tolylpyrimidine-5-carboxylate represents a "privileged structure" in medicinal chemistry, offering a robust scaffold for the development of kinase inhibitors (e.g., EGFR, VEGFR), GPR119 agonists, and metabolic regulators (NNMT inhibitors). This application note details the strategic handling, synthesis, and downstream functionalization of this intermediate. We provide a validated Suzuki-Miyaura cross-coupling protocol for its generation, followed by divergent workflows for saponification and amidation, enabling the rapid construction of bioactive small-molecule libraries.

Chemical Profile & Strategic Value

The 2-arylpyrimidine-5-carboxylate motif is a bioisostere of the biphenyl system but offers superior physicochemical properties, including improved aqueous solubility and hydrogen-bond acceptor capabilities (N1/N3 nitrogens).

Key Structural Features[1][2][3][4]

-

C2-Aryl Group (m-Tolyl): Provides lipophilic bulk and π-π stacking potential, critical for occupying hydrophobic pockets in kinase hinge regions [1]. The meta-methyl substitution often improves solubility compared to para-analogs and induces beneficial twist angles for receptor fit.

-

C5-Ester Handle: An electrophilic site primed for divergent synthesis—readily convertible to carboxylic acids, amides, alcohols, or heterocycles (e.g., oxadiazoles).

-

Pyrimidine Core: Electron-deficient ring facilitating nucleophilic aromatic substitution (SNAr) if activated, though primarily stable under standard cross-coupling conditions.

| Property | Specification |

| IUPAC Name | Ethyl 2-(3-methylphenyl)pyrimidine-5-carboxylate |

| Molecular Formula | C₁₄H₁₄N₂O₂ |

| Molecular Weight | 242.27 g/mol |

| Predicted LogP | ~3.2 (Lipophilic) |

| Key Application | Kinase Inhibitor Scaffold, Peptidomimetic Core |

Protocol A: Modular Synthesis via Suzuki-Miyaura Coupling

Rationale: While condensation of amidines with vinamidinium salts is used industrially, the Suzuki coupling of Ethyl 2-chloropyrimidine-5-carboxylate with 3-methylphenylboronic acid is preferred in research settings for its modularity. This protocol allows researchers to rapidly swap the boronic acid to generate analogs.

Materials

-

Substrate: Ethyl 2-chloropyrimidine-5-carboxylate (1.0 equiv)

-

Coupling Partner: 3-Methylphenylboronic acid (1.1 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) [Note: Robust against air/moisture relative to Pd(PPh₃)₄]

-

Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for faster kinetics)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology

-

Degassing (Critical): In a reaction vial, combine the solvent mixture (Dioxane/H₂O). Sparge with Argon or Nitrogen for 15 minutes. Dissolved oxygen is the primary cause of homocoupling side-products.

-

Assembly: Add the chloropyrimidine, boronic acid, and base to the vial. Add the Pd-catalyst last.

-

Reaction: Seal the vial and heat to 90°C for 4–6 hours.

-

Monitoring: Check via LC-MS. The chloride starting material (UV 254nm) should disappear.

-

-

Workup:

-

Purification: Flash column chromatography (Hexanes:EtOAc gradient, typically elutes at 15–20% EtOAc).

Yield Expectation: 85–95% (Pale yellow solid).

Protocol B: Divergent Functionalization

Once the core scaffold is synthesized, the C5-ester serves as the branch point for library generation.

Workflow Visualization

The following diagram illustrates the logical flow from the core intermediate to downstream bioactive targets.

Figure 1: Divergent synthetic pathways utilizing the ethyl 2-m-tolylpyrimidine-5-carboxylate scaffold.

Sub-Protocol B1: Saponification (Ester Hydrolysis)

To access the carboxylic acid for amide coupling.

-

Dissolve the ester (1.0 equiv) in THF:Water (3:1) .

-

Add LiOH·H₂O (3.0 equiv) .

-

Stir at RT for 2–3 hours. (Heating to 50°C accelerates the reaction if sluggish).

-

Acidification: Carefully adjust pH to ~3–4 using 1N HCl. The carboxylic acid product often precipitates out.

-

Isolation: Filter the solid. If no precipitate, extract with EtOAc.

Sub-Protocol B2: Direct Amidation (AlMe3 Mediated)

Advanced Technique: For sensitive amines where isolating the acid is undesirable, use Trimethylaluminum (Caution: Pyrophoric).

-

Dissolve amine (1.2 equiv) in dry Toluene/DCM.

-

Add AlMe₃ (2M in hexanes, 1.5 equiv) dropwise at 0°C. Stir 15 min to form the aluminum amide.

-

Add the Ethyl 2-m-tolylpyrimidine-5-carboxylate ester.

-

Heat to reflux (or 80°C) for 2–4 hours.

-

Quench: Carefully with Rochelle's salt (Sodium potassium tartrate) solution to break the aluminum emulsion.

Quality Control & Troubleshooting

Analytical Data (Expected)

-

¹H NMR (DMSO-d₆):

-

Pyrimidine Protons: Singlet (2H) at ~9.2–9.4 ppm. (The C4/C6 protons are equivalent due to symmetry).

-

m-Tolyl Group: Multiplets at 7.3–8.2 ppm. Look for the distinctive methyl singlet at ~2.4 ppm.

-

Ethyl Ester: Quartet (~4.3 ppm) and Triplet (~1.3 ppm).

-

-

LC-MS: Strong [M+H]⁺ peak at 243.1.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Suzuki) | Oxygen presence / Pd death | Degas solvents vigorously. Switch to Pd(dppf)Cl₂ which is more robust. |

| Homocoupling (Ar-Ar) | Excess Boronic Acid + O₂ | Reduce Boronic acid to 1.05 equiv. Ensure inert atmosphere. |

| Incomplete Hydrolysis | Steric hindrance / Solubility | Add Methanol to the solvent mix (THF/MeOH/Water). Heat to 60°C. |

| Emulsion (AlMe₃ workup) | Aluminum hydroxides | Use saturated Rochelle's salt solution and stir vigorously for >1 hour. |

Safety & Handling

-

Palladium Catalysts: Heavy metal waste. Dispose of in dedicated solid waste streams.

-

Boronic Acids: Generally low toxicity but treat as irritants.

-

Trimethylaluminum (AlMe₃): EXTREME HAZARD. Pyrophoric. Only use if trained in air-sensitive techniques. Keep a bucket of sand nearby.

References

-

Kinase Inhibitor Design: Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. Link

-

Suzuki Coupling on Pyrimidines: Gong, Y., & Pauls, H. W. (2000). A convenient synthesis of 2-substituted pyrimidine-5-carboxylic esters.[3][1][4] Synlett, 2000(06), 829-831. Link

-

General Pyrimidine Synthesis: Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[1] Synthesis, 2002(06), 720-722. Link

-

NNMT Inhibitor Context: Neelakantan, H., et al. (2017). Small molecule nicotinamide N-methyltransferase inhibitor activates senescent muscle stem cells and improves regenerative capacity of aged skeletal muscle. Biochemical Pharmacology, 147, 141-152. Link

(Note: While specific CAS 1202359-63-8 refers to a specific catalog entry, the chemistry described above is applicable to the entire class of 2-arylpyrimidine-5-carboxylates used in the cited literature.)

Sources

Application Note: Analytical Quantification of Ethyl 2-m-tolylpyrimidine-5-carboxylate

[1]

Executive Summary & Scope

This application note details the analytical protocol for the quantification and purity assessment of Ethyl 2-m-tolylpyrimidine-5-carboxylate (CAS: 954227-12-4).[1] This compound, a functionalized pyrimidine ester, serves as a critical intermediate in the synthesis of biologically active heterocyclic scaffolds, particularly in kinase inhibitor discovery.[1]

Key Challenges Addressed:

-

Isomeric Selectivity: Differentiating the meta-tolyl isomer from potential ortho- and para- impurities.[1]

-

Hydrolytic Stability: Preventing in-situ ester hydrolysis during sample preparation.[1]

-

Basicity Management: Mitigating peak tailing caused by pyrimidine nitrogen-silanol interactions.[1]

This guide provides a validated RP-HPLC-UV method for assay/purity and an LC-MS/MS method for trace residue analysis, compliant with ICH Q2(R1) guidelines.

Physicochemical Profile & Method Strategy

Understanding the molecule is the prerequisite for method design.[1]

| Property | Value (Est.) | Analytical Implication |

| Molecular Formula | MW = 242.27 g/mol .[1][2] Monoisotopic Mass = 242.[1]10. | |

| LogP | ~2.8 - 3.2 | Moderately lipophilic.[1] Requires high organic mobile phase strength (>40% ACN).[1] |

| pKa (Pyrimidine N) | ~1.5 - 2.5 | Weak base due to electron-withdrawing ester at C5.[1] |

| UV Maxima | ~254 nm, ~285 nm | Strong |

| Solubility | DMSO, MeOH, ACN | Low water solubility.[1] Sample diluent must match initial mobile phase conditions.[1] |

Strategic Decision - Column Selection:

While C18 is standard, we recommend a Phenyl-Hexyl stationary phase as a secondary option if isomer resolution is critical.[1] The

Protocol A: RP-HPLC-UV (Assay & Purity)

Primary method for raw material release and reaction monitoring.[1]

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) | End-capped silica reduces silanol activity, improving peak shape for basic pyrimidines.[1] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH (~2.[1]7) suppresses silanol ionization and ensures the analyte is protonated, sharpening peaks.[1] |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower viscosity than methanol, allowing higher flow rates and lower backpressure.[1] |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1] |

| Column Temp | 35°C | Improves mass transfer and reproducibility.[1] |

| Detection | UV @ 254 nm (bw 4 nm) | Universal detection for aromatic heterocycles.[1] |

| Injection Vol | 5.0 µL | Optimized to prevent column overload.[1] |

Gradient Program

Designed to elute the polar hydrolysis degradant (acid form) early and the lipophilic parent later.[1]

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 40 | Initial hold for equilibration. |

| 2.0 | 40 | Isocratic hold to separate polar impurities. |

| 12.0 | 90 | Linear ramp to elute parent compound.[1] |

| 14.0 | 90 | Wash step to remove highly lipophilic dimers. |

| 14.1 | 40 | Return to initial conditions.[1] |

| 18.0 | 40 | Re-equilibration.[1] |

Standard Preparation

-

Stock Solution (1.0 mg/mL): Weigh 10 mg of Ethyl 2-m-tolylpyrimidine-5-carboxylate into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (sonicate for 5 mins).

-

Working Standard (100 µg/mL): Dilute 1.0 mL of Stock into a 10 mL flask. Dilute to volume with 50:50 Water:Acetonitrile .

-

Critical Note: Do not use 100% water as diluent; the compound will precipitate.[1]

-

Protocol B: LC-MS/MS (Trace Analysis)

For quantifying this compound as a genotoxic impurity (GTI) or residue in final drug substances.[1]

Mass Spectrometry Parameters (ESI+)

-

Ion Source: Electrospray Ionization (Positive Mode)[1]

-

Scan Type: Multiple Reaction Monitoring (MRM)[1]

-

Precursor Ion: [M+H]+ = 243.1 m/z[1]

MRM Transitions:

-

Quantifier: 243.1

197.1 (Loss of Ethanol, -46 Da).[1] Collision Energy: 20 eV.[1] -

Qualifier: 243.1

116.1 (Pyrimidine ring fragmentation).[1] Collision Energy: 35 eV.[1]

LC-MS Method Modifications

Analytical Workflow Visualization

The following diagram illustrates the decision logic and workflow for analyzing this specific pyrimidine ester, highlighting the critical control points for stability.

Caption: Analytical logic flow for Ethyl 2-m-tolylpyrimidine-5-carboxylate, emphasizing solubility management and method selection based on sensitivity needs.

Method Validation (System Suitability)[1]

To ensure the trustworthiness of the data, the following System Suitability Test (SST) criteria must be met before every run.

-

Retention Time Precision: %RSD

2.0% for 6 replicate injections of the standard. -

Tailing Factor (

): Must be -

Resolution (

): If the acid hydrolysis product (2-m-tolylpyrimidine-5-carboxylic acid) is present,

Stability Warning

Ester hydrolysis is the primary degradation pathway.[1]

References

-

Chemical Identity: Ethyl 2-m-tolylpyrimidine-5-carboxylate (CAS 954227-12-4).[1][3] ChemicalBook.[1] Retrieved October 2023.[1] Link

-

Methodology Grounding: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Standard reference for Gradient/Mobile Phase selection).

-

Regulatory Framework: ICH Expert Working Group.[1] (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

-

Isomer Separation: Dolan, J. W. (2002).[1] Selectivity in Reversed-Phase HPLC.[1] LCGC North America.[1] (Reference for Phenyl-Hexyl vs C18 selectivity).

Application Notes & Protocols: Ethyl 2-m-tolylpyrimidine-5-carboxylate as a Versatile Building Block for Novel Material Synthesis

Introduction: The Untapped Potential of Substituted Pyrimidines

The pyrimidine core is a cornerstone of medicinal chemistry, but its potential in material science remains significantly underexplored. Ethyl 2-m-tolylpyrimidine-5-carboxylate, a bespoke derivative, presents a compelling scaffold for the rational design of novel materials. Its unique electronic and structural features—a nitrogen-rich heterocyclic core combined with the steric and electronic influence of the m-tolyl group and the reactive handle of the ethyl carboxylate—offer a rich playground for synthetic chemists. This guide provides a comprehensive overview of its potential applications and detailed protocols for its use in the synthesis of advanced materials, grounded in established chemical principles and extrapolated from the behavior of analogous structures.

The strategic placement of the m-tolyl group at the 2-position introduces a controlled steric hindrance and modulates the electronic properties of the pyrimidine ring, influencing intermolecular interactions and, consequently, the bulk properties of the resulting materials. The ethyl carboxylate at the 5-position serves as a versatile functional group, enabling a wide range of post-synthetic modifications, from simple hydrolysis to amide bond formation and coordination with metal centers.

Part 1: Synthesis of Ethyl 2-m-tolylpyrimidine-5-carboxylate

The synthesis of the title compound can be achieved through a well-established condensation reaction, a variant of the classic pyrimidine synthesis. The primary approach involves the reaction of an amidine with a suitably substituted three-carbon component.

Protocol 1: Synthesis via Condensation of 3-Toluamidine with Ethyl Ethoxymethylenemalonate

This protocol outlines a reliable method for the gram-scale synthesis of Ethyl 2-m-tolylpyrimidine-5-carboxylate. The reaction proceeds via a cyclocondensation mechanism.

Core Reaction:

Materials:

-

3-Toluamidine hydrochloride

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Ethyl ethoxymethylenemalonate

-

Diethyl ether

-

Standard laboratory glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)

-

Magnetic stirrer with heating plate

-

Rotary evaporator

Step-by-Step Procedure:

-

Preparation of the Free Amidine: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-toluamidine hydrochloride (1 equivalent) in anhydrous ethanol (100 mL).

-

To this solution, add sodium ethoxide (1.1 equivalents) portion-wise at room temperature. The formation of a white precipitate (NaCl) will be observed.

-

Stir the mixture at room temperature for 1 hour to ensure the complete formation of the free amidine.

-

Condensation Reaction: To the stirred suspension, add ethyl ethoxymethylenemalonate (1 equivalent) dropwise via a dropping funnel over 30 minutes.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add deionized water (100 mL) and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting from 9:1 to 7:3) to yield the pure Ethyl 2-m-tolylpyrimidine-5-carboxylate as a solid.

Expected Yield: 65-75%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Part 2: Applications in Novel Material Synthesis

The unique structure of Ethyl 2-m-tolylpyrimidine-5-carboxylate makes it a promising candidate for several classes of advanced materials.

Application 1: Precursor for Luminescent Metal-Organic Frameworks (MOFs)

The pyrimidine ring and the carboxylate group can act as coordination sites for metal ions, making this molecule an excellent building block for MOFs. The aromatic nature of the tolyl and pyrimidine rings can impart interesting photoluminescent properties to the resulting framework.

This protocol describes a general procedure for the synthesis of a MOF using Ethyl 2-m-tolylpyrimidine-5-carboxylate as the organic linker. The first step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Step A: Hydrolysis to 2-m-tolylpyrimidine-5-carboxylic acid

-

Dissolve Ethyl 2-m-tolylpyrimidine-5-carboxylate (1 equivalent) in a mixture of ethanol and water (1:1 v/v).

-

Add lithium hydroxide (LiOH) (2.5 equivalents) and stir the mixture at 60 °C for 4 hours.

-

Cool the reaction mixture and acidify with 1M HCl to a pH of ~3-4.

-

The resulting precipitate, 2-m-tolylpyrimidine-5-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Step B: MOF Synthesis

-

In a 20 mL scintillation vial, combine 2-m-tolylpyrimidine-5-carboxylic acid (0.1 mmol), Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (0.1 mmol), and N,N-Dimethylformamide (DMF) (10 mL).

-

Seal the vial and heat it in an oven at 110 °C for 72 hours.

-

After cooling to room temperature, colorless crystals suitable for X-ray diffraction should be formed.

-

The crystals are washed with fresh DMF and can be activated by solvent exchange with a more volatile solvent like acetone, followed by heating under vacuum.

Characterization of the MOF:

-

Single-crystal X-ray diffraction (SC-XRD): To determine the crystal structure.

-

Powder X-ray diffraction (PXRD): To confirm the phase purity of the bulk material.

-

Thermogravimetric analysis (TGA): To assess thermal stability.

-

Photoluminescence spectroscopy: To investigate the luminescent properties.

Application 2: Monomer for High-Performance Polymers

The pyrimidine core is known for its high thermal stability. By converting the ethyl carboxylate to other functional groups, such as amines or diols, Ethyl 2-m-tolylpyrimidine-5-carboxylate can be used as a monomer in the synthesis of high-performance polymers like polyamides and polyesters.

Caption: Functionalization and polymerization pathways for Ethyl 2-m-tolylpyrimidine-5-carboxylate.

Part 3: Data Presentation and Visualization

Table 1: Physicochemical Properties of Ethyl 2-m-tolylpyrimidine-5-carboxylate

| Property | Value |

| Molecular Formula | C₁₄H₁₄N₂O₂ |

| Molecular Weight | 242.28 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in most organic solvents (e.g., DCM, Ethyl Acetate, THF). Insoluble in water. |

| Melting Point | To be determined experimentally |

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of Ethyl 2-m-tolylpyrimidine-5-carboxylate.

Conclusion and Future Outlook

Ethyl 2-m-tolylpyrimidine-5-carboxylate represents a promising, yet largely unexplored, building block for the creation of novel materials. Its straightforward synthesis and versatile functional group offer access to a wide array of potential applications, from luminescent MOFs to high-performance polymers. The protocols and workflows detailed in this guide provide a solid foundation for researchers to begin exploring the potential of this and other substituted pyrimidines in material science. Further research into the derivatization of the m-tolyl group and the pyrimidine ring itself could unlock even more exciting material properties and applications.

References

- For general pyrimidine synthesis: Brown, D. J., The Pyrimidines, in The Chemistry of Heterocyclic Compounds, Vol. 16, Wiley-Interscience, New York, 1962. (A foundational text, specific URL not available for the entire book, but can be found in academic libraries).

-

For MOF synthesis

-

Rowsell, J. L.; Yaghi, O. M. Metal-Organic Frameworks: A New Class of Porous Materials. Microporous and Mesoporous Materials2004 , 73 (1-2), 3–14. [Link]

-

- For polymer chemistry: Odian, G. Principles of Polymerization, 4th ed.; Wiley-Interscience: Hoboken, NJ, 2004. (A standard textbook in polymer chemistry, available through academic libraries and publishers).

Application Note: Experimental Setup for Ethyl 2-m-tolylpyrimidine-5-carboxylate

Executive Summary & Strategic Rationale

This guide details the synthesis and handling of Ethyl 2-(3-methylphenyl)pyrimidine-5-carboxylate (Ethyl 2-m-tolylpyrimidine-5-carboxylate). This scaffold is a critical intermediate in medicinal chemistry, serving as a precursor for kinase inhibitors and GPCR ligands where the meta-tolyl moiety provides a specific hydrophobic vector distinct from phenyl or para-substituted analogs.

Unlike 4-substituted pyrimidines synthesized via the common Biginelli or Hantzsch-type reactions, the 4,6-unsubstituted pyrimidine-5-carboxylate core requires a specialized condensation strategy. This protocol utilizes the Enaminone Method , chosen for its superior regioselectivity and avoidance of unstable formyl-acetic acid intermediates.

Key Chemical Properties

| Property | Value (Estimated) | Notes |

| Molecular Formula | C₁₄H₁₄N₂O₂ | |

| Molecular Weight | 242.28 g/mol | |

| LogP | ~3.2 | Lipophilic; requires organic solvent for extraction.[1] |

| Solubility | DMSO, DCM, EtOAc | Poor solubility in water/hexane. |

Retrosynthetic Analysis & Pathway Design

The synthesis hinges on the condensation of a binucleophile (Amidine) with a C3-dielectrophile. To ensure the 5-position ester is retained without alkylation at positions 4 or 6, we utilize Ethyl 2-(dimethylaminomethylene)-3-oxopropanoate (also known as ethyl 3-(dimethylamino)-2-formylacrylate).

Mechanistic Pathway (DOT Visualization)

Figure 1: Convergent synthesis strategy. The dimethylamino group acts as an excellent leaving group, driving the cyclization thermodynamics.

Experimental Protocol: Core Synthesis

Materials & Stoichiometry[2][3][4]

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 3-Methylbenzamidine HCl | 170.64 | 1.0 | Core Scaffold Source |

| Ethyl 2-(dimethylaminomethylene)-3-oxopropanoate | 171.19 | 1.1 | Pyrimidine backbone |

| Sodium Ethoxide (21% in EtOH) | 68.05 | 1.2 | Base (Matches ester to prevent transesterification) |

| Ethanol (Absolute) | 46.07 | Solvent | Reaction Medium (0.5 M conc.) |

Step-by-Step Methodology

Phase 1: Free Base Liberation

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

-

Solvation: Charge the flask with 3-Methylbenzamidine HCl (1.0 equiv) and anhydrous Ethanol (10 mL per gram of amidine).

-

Neutralization: Add Sodium Ethoxide solution (1.2 equiv) dropwise at room temperature. Stir for 15 minutes.

-

Expert Insight: The solution will become cloudy as NaCl precipitates. This is normal. Do not filter yet; the salt does not interfere with the next step.

-

Phase 2: Cyclocondensation

-

Addition: Add Ethyl 2-(dimethylaminomethylene)-3-oxopropanoate (1.1 equiv) in one portion.

-

Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours .

-

Validation: Monitor by TLC (Hexane:EtOAc 3:1). The starting amidine (polar, baseline) should disappear, and a new UV-active spot (Rf ~0.6) should appear.

-

-

Workup:

Phase 3: Purification

-

Crystallization (Preferred): The crude residue often solidifies. Recrystallize from minimal hot Ethanol or Isopropanol .

-

Flash Chromatography (Alternative): If an oil persists, purify via silica gel chromatography (Gradient: 0% → 20% EtOAc in Hexanes).

Downstream Application: Hydrolysis to Carboxylic Acid[2]

For researchers developing drug libraries, the ester is typically hydrolyzed to the acid to allow for amide coupling.

Workflow Diagram (Graphviz)

Figure 2: Standard hydrolysis workflow. Note: Avoid harsh reflux with strong NaOH to prevent decarboxylation of the pyrimidine ring.

Hydrolysis Protocol

-

Dissolve the ester in THF:Water (3:1) .

-

Add LiOH·H₂O (2.0 equiv).

-

Stir at ambient temperature.

-

Upon completion, evaporate THF.

-

Acidify the remaining aqueous solution carefully with 1M HCl to pH ~3.

-

The 2-m-tolylpyrimidine-5-carboxylic acid will precipitate as a white solid. Filter and dry.[3][2]

Troubleshooting & Scientific Integrity (E-E-A-T)

Self-Validating Systems

-

Transesterification Check: If you use Sodium Methoxide in Ethanol, you will get a mixture of methyl and ethyl esters. Always match the alkoxide base to the ester solvent.

-

Regioselectivity: The enaminone method is highly regioselective. However, if using the acetyl analog (ethyl acetoacetate derivative), you would get the 4-methyl isomer. The use of the dimethylaminomethylene linker guarantees the 4-H, 6-H substitution pattern [1].

Common Failure Modes

| Observation | Root Cause | Corrective Action |

| Low Yield | Hygroscopic Amidine Salt | Dry 3-methylbenzamidine HCl in a desiccator before weighing. Water quenches the enaminone. |

| Oil Product | Residual DMF/DMA | If the linker degrades, dimethylamine salts form. Wash organic layer thoroughly with water. |

| Incomplete Rxn | Old Ethoxide | NaOEt absorbs moisture rapidly. Use freshly prepared or high-grade commercial reagents. |

References

-

Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[4] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-carboxylic Esters. Synthesis, 2002(6), 720–722.

- Context: Establishes the core enaminone condens

-

Schenone, P., Sansebastiano, L., & Mosti, L. (1990). Reaction of 2-dimethylaminomethylene-1,3-diones with dinucleophiles. Journal of Heterocyclic Chemistry, 27(2), 295-299.

- Context: Mechanistic details on the cyclization of dimethylaminomethylene deriv

-

Bagley, M. C., et al. (2001). A new one-step synthesis of pyridines and pyrimidines. Tetrahedron Letters, 42(37), 6585-6588.

- Context: Alternative microwave-assisted protocols for difficult substr

Sources

Technical Guide: Reactivity & Protocols for Ethyl 2-m-tolylpyrimidine-5-carboxylate

Executive Summary & Reactivity Profile

Ethyl 2-(3-methylphenyl)pyrimidine-5-carboxylate (Ethyl 2-m-tolylpyrimidine-5-carboxylate) is a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., p38 MAP kinase, CDK inhibitors) and antimicrobial agents. The scaffold features an electron-deficient pyrimidine ring substituted at the C2 position with a lipophilic m-tolyl group and at the C5 position with an electrophilic ethyl ester.

This guide provides high-fidelity protocols for transforming this scaffold. The core challenge lies in the chemoselectivity between the highly electrophilic ester and the electron-deficient pyrimidine ring, which is susceptible to nucleophilic attack (SNAr) or ring-opening recyclization under harsh conditions.

Core Reactivity Landscape

The molecule presents three distinct zones of reactivity:

-

C5-Ester (Primary Target): Highly activated due to the electron-withdrawing nature of the pyrimidine ring. Susceptible to hydrolysis, reduction, and amidation.

-

C4/C6-Pyrimidine Ring (Secondary Target): Vulnerable to nucleophilic attack by strong nucleophiles (e.g., hydrazine, Grignard reagents), potentially leading to ring-opening or ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanisms.

-

C2-m-Tolyl Group (Steric/Lipophilic Modulator): The meta-methyl group increases solubility in organic solvents compared to the phenyl analog but introduces slight steric clashes in enzyme binding pockets.

Transformation Pathway Map

Caption: Divergent synthesis pathways from the parent ester scaffold. Colors indicate distinct chemical spaces accessible via specific reagents.

Detailed Experimental Protocols

Protocol A: Chemoselective Hydrolysis to Free Acid

Objective: Generate 2-(3-methylphenyl)pyrimidine-5-carboxylic acid without decarboxylation. Reagent: Lithium Hydroxide (LiOH) is preferred over NaOH/KOH due to better solubility in THF/Water mixtures and milder cation Lewis acidity, reducing the risk of ring cleavage.

Materials:

-

Substrate: Ethyl 2-m-tolylpyrimidine-5-carboxylate (1.0 equiv)

-

Reagent: LiOH·H2O (2.5 equiv)

-

Solvent: THF:Water (3:1 v/v)

-

Quench: 1M HCl

Step-by-Step Workflow:

-

Dissolution: Dissolve the substrate in THF (0.2 M concentration) in a round-bottom flask. Ensure complete dissolution; the lipophilic m-tolyl group aids this.

-

Addition: Add the aqueous solution of LiOH dropwise at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature (20-25 °C). Stir for 3–4 hours.

-

Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, and a baseline spot (acid) should appear.

-

-

Work-up (Critical):

-

Concentrate the mixture under reduced pressure to remove THF (do not heat above 40 °C to avoid decarboxylation).

-

Dilute the aqueous residue with water.

-

Acidification: Carefully acidify with 1M HCl to pH 3–4 at 0 °C. The carboxylic acid will precipitate as a white solid.

-

Note: Do not use concentrated HCl; localized high acidity can protonate the pyrimidine nitrogens, trapping the salt in the aqueous phase.

-

-

Isolation: Filter the precipitate, wash with cold water, and dry under vacuum over P2O5.

Yield Expectation: 85–95%.

Protocol B: Controlled Hydrazinolysis (Scaffold Hopping)

Objective: Synthesize the acyl hydrazide intermediate for conversion into 1,3,4-oxadiazoles or triazoles. Reagent: Hydrazine Hydrate (80% or 64%). Risk: High temperatures can cause nucleophilic attack at C4/C6 positions (ring opening).

Materials:

-

Substrate: 1.0 equiv

-

Reagent: Hydrazine Hydrate (5.0 equiv)[1]

-

Solvent: Absolute Ethanol (0.1 M)

Step-by-Step Workflow:

-

Setup: Suspend the ester in absolute ethanol.

-

Addition: Add hydrazine hydrate dropwise at room temperature.

-

Thermal Cycle: Heat the mixture to reflux (78 °C) for 2–4 hours.

-

Expert Insight: If the solution turns dark red/brown, ring decomposition is occurring. Lower temperature to 60 °C and extend time.

-

-

Crystallization: Cool the mixture slowly to 0 °C. The hydrazide product typically crystallizes out due to the hydrogen-bonding network.

-

Filtration: Filter the solid. Wash with cold ethanol.

-

Purification: If the product is colored, recrystallize from Ethanol/DMF (9:1).

-

Yield Expectation: 70–85%.

Protocol C: Reduction to 5-(Hydroxymethyl)pyrimidine

Objective: Reduce the ester to the primary alcohol. Reagent: LiAlH4 (Strong, fast) or DIBAL-H (Mild, selective). Recommendation: Use LiAlH4 for complete reduction; DIBAL-H is preferred if stopping at the aldehyde is desired (at -78 °C), but for alcohol, LiAlH4 is more robust for this substrate.

Materials:

-

Substrate: 1.0 equiv

-

Reagent: LiAlH4 (1.2 equiv, 1.0 M in THF)

-

Solvent: Anhydrous THF

Step-by-Step Workflow:

-

Preparation: Flame-dry the glassware under Argon/Nitrogen.

-

Solvation: Dissolve substrate in anhydrous THF (0.1 M) and cool to -10 °C (Ice/Salt bath).

-

Reasoning: Low temperature prevents reduction of the pyrimidine ring itself (dihydro-pyrimidine formation).

-

-

Addition: Add LiAlH4 solution dropwise over 20 minutes.

-

Reaction: Stir at 0 °C for 1 hour, then warm to RT for 1 hour.

-

Fieser Quench:

-

Cool to 0 °C.

-

Add water (x mL), then 15% NaOH (x mL), then water (3x mL) where x = grams of LiAlH4 used.

-

Stir vigorously until a white granular precipitate forms.

-

-

Isolation: Filter through a Celite pad. Concentrate the filtrate.

Yield Expectation: 75–85%.

Comparative Data Analysis

| Transformation | Reagent | Conditions | Selectivity Risk | Yield |

| Hydrolysis | LiOH (aq)/THF | 25 °C, 4h | Low (Decarboxylation if heated) | >90% |

| Hydrazinolysis | N2H4·H2O | EtOH, Reflux | Medium (Ring cleavage at >80°C) | ~80% |

| Reduction | LiAlH4 | THF, -10 °C | High (Over-reduction of ring) | ~80% |

| Amidation | AlMe3 / Amine | Toluene, 90 °C | Low | ~70% |

Troubleshooting & Expert Insights

Signaling Pathway of Side Reactions (Ring Cleavage)

The pyrimidine ring is electron-deficient. Nucleophiles (Nu-) can attack C4.[2]

Caption: Potential failure mode: ANRORC mechanism leading to scaffold destruction.

-

Solubility: The m-tolyl group aids solubility in DCM and THF compared to the unsubstituted phenyl analog. If precipitation occurs during reaction, add small amounts of DMF.

-

Purification: Pyrimidine esters often streak on silica gel due to the basic nitrogen. Add 1% Triethylamine (TEA) to the eluent (e.g., Hexane/EtOAc + 1% TEA) to sharpen peaks.

References

-

Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[3] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720–722. Link

- Schenone, P., et al. (1990). Reaction of ethyl 2-arylpyrimidine-5-carboxylates with hydrazine: Structural revision. Journal of Heterocyclic Chemistry, 27(2), 295.

-

BenchChem Application Note. (2025). Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Link

-

PubChem Compound Summary. Ethyl 2-phenylpyrimidine-5-carboxylate (Analogue Reference). Link

Sources

"Ethyl 2-m-tolylpyrimidine-5-carboxylate" laboratory synthesis guide

An authoritative guide for the laboratory synthesis of Ethyl 2-m-tolylpyrimidine-5-carboxylate, detailing the underlying chemical principles, step-by-step protocols for precursor and final product synthesis, and comprehensive characterization methods.

Introduction: The Significance of the Pyrimidine Scaffold

Pyrimidines, or 1,3-diazines, represent a cornerstone of heterocyclic chemistry, most notably as essential building blocks of nucleic acids, DNA, and RNA.[1] Beyond their fundamental biological role, their derivatives are a subject of intense research in medicinal chemistry and drug development due to a wide spectrum of pharmacological activities.[2] The 2-substituted pyrimidine-5-carboxylate framework, in particular, serves as a versatile scaffold for creating novel therapeutic agents. This guide provides a detailed protocol for the synthesis of a specific analogue, Ethyl 2-m-tolylpyrimidine-5-carboxylate, designed for researchers in organic synthesis and pharmaceutical development.

Part 1: Synthetic Strategy and Mechanism

The most robust and widely adopted method for constructing the pyrimidine ring from non-heterocyclic precursors involves the condensation of a 1,3-bifunctional three-carbon fragment (a C-C-C unit) with a compound containing an N-C-N unit, such as an amidine, urea, or guanidine.[1] Our synthesis of Ethyl 2-m-tolylpyrimidine-5-carboxylate employs this classical cyclocondensation strategy.

Retrosynthetic Analysis:

The target molecule is disconnected at the N1-C6 and N3-C4 bonds, revealing the two key synthons:

-

3-Methylbenzamidine : This provides the N-C-N backbone and installs the m-tolyl group at the C2 position of the pyrimidine ring.

-

An activated 3-oxocarboxylate derivative : This serves as the C-C-C electrophilic fragment. A highly effective precursor for this purpose is Ethyl 2-(ethoxymethylene)-3-oxobutanoate .[3]

Reaction Mechanism:

The reaction proceeds through a well-established condensation-cyclization-elimination cascade.

-

Michael Addition : The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of 3-methylbenzamidine on the electron-deficient β-carbon of the enone system of Ethyl 2-(ethoxymethylene)-3-oxobutanoate.

-

Intramolecular Cyclization : The second nitrogen atom of the amidine intermediate then attacks the electrophilic acetyl carbonyl carbon, leading to a cyclic hemiaminal intermediate.

-

Dehydration and Aromatization : The cyclic intermediate subsequently undergoes elimination of water and ethanol to form the stable, aromatic pyrimidine ring. The reaction is typically promoted by a base, such as sodium ethoxide, which facilitates the initial nucleophilic attack and the final elimination steps.

Caption: Figure 1: Reaction Mechanism for Pyrimidine Synthesis.

Part 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the required precursors and the final target compound.

Protocol 2.1: Synthesis of Precursor 1 - 3-Methylbenzamidine Hydrochloride

This protocol is adapted from the classical Pinner synthesis for amidines, starting from the corresponding nitrile.[4]

Reagents & Materials

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| m-Tolunitrile | 117.15 | 11.7 g (12.0 mL) | 0.10 | Starting material |

| Anhydrous Ethanol | 46.07 | 100 mL | - | Solvent |

| Hydrogen Chloride (gas) | 36.46 | ~4.0 g | ~0.11 | Reagent, bubble until saturation |

| Anhydrous Diethyl Ether | 74.12 | 200 mL | - | For precipitation |

| Ammonium Chloride | 53.49 | 5.9 g | 0.11 | Reagent |

| Ammonia (in Ethanol) | 17.03 | Saturated solution | - | Reagent |

Procedure:

-

Imido Ether Formation : A solution of m-tolunitrile (0.10 mol) in anhydrous ethanol (50 mL) is cooled to 0°C in an ice bath. Dry hydrogen chloride gas is bubbled through the solution until saturation (~4.0 g, 0.11 mol absorbed). The flask is sealed and stored at 4°C for 24 hours. The resulting crystalline precipitate of the imido ether hydrochloride is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.

-

Ammonolysis : The crude imido ether hydrochloride is suspended in a saturated solution of ammonia in ethanol (100 mL) and stirred at room temperature for 4-6 hours.

-

Work-up and Isolation : The reaction mixture is concentrated under reduced pressure. The resulting solid is triturated with diethyl ether to remove any unreacted starting material. The remaining solid, crude 3-methylbenzamidine hydrochloride, can be purified by recrystallization from ethanol/ether.[5]

Protocol 2.2: Synthesis of Precursor 2 - Ethyl 2-(ethoxymethylene)-3-oxobutanoate

This versatile C3 building block is synthesized from the reaction of ethyl acetoacetate and triethyl orthoformate.[3]

Reagents & Materials

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Ethyl acetoacetate | 130.14 | 26.0 g (25.5 mL) | 0.20 | Starting material |

| Triethyl orthoformate | 148.20 | 35.6 g (40.0 mL) | 0.24 | Reagent |

| Acetic anhydride | 102.09 | 40.8 g (37.8 mL) | 0.40 | Reagent/Catalyst |

Procedure:

-

Reaction Setup : In a 250 mL round-bottom flask equipped with a distillation head and a condenser, combine ethyl acetoacetate (0.20 mol), triethyl orthoformate (0.24 mol), and acetic anhydride (0.40 mol).

-

Reaction Execution : Heat the mixture in an oil bath at 130-140°C for 3 hours. During this time, ethyl acetate will distill from the reaction mixture.

-

Purification : After cooling, the remaining dark oil is purified by vacuum distillation to yield Ethyl 2-(ethoxymethylene)-3-oxobutanoate as a light yellow oil.[3][6]

Protocol 2.3: Synthesis of Ethyl 2-m-tolylpyrimidine-5-carboxylate

This protocol describes the core cyclocondensation reaction to yield the final product.

Sources

Application Notes and Protocols: Ethyl 2-m-tolylpyrimidine-5-carboxylate as a Versatile Building Block in Modern Organic Synthesis

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents and biologically active molecules.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of drugs targeting a wide range of diseases, including cancer, inflammation, and microbial infections.[1][2][3] Within this class, Ethyl 2-m-tolylpyrimidine-5-carboxylate emerges as a particularly valuable synthetic intermediate. Its structure combines the essential pyrimidine heterocycle with a strategically placed tolyl group and a reactive carboxylate ester, providing multiple avenues for diversification and the construction of complex molecular architectures.

This guide provides an in-depth exploration of Ethyl 2-m-tolylpyrimidine-5-carboxylate, from its rational synthesis to its application in creating novel derivatives. The protocols herein are designed for researchers, medicinal chemists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower effective and innovative synthesis.

Synthesis of the Core Scaffold: A Two-Step Approach

The synthesis of Ethyl 2-m-tolylpyrimidine-5-carboxylate is most effectively achieved through a robust and high-yielding two-step sequence. This strategy involves the initial preparation of a halogenated pyrimidine precursor, followed by a palladium-catalyzed cross-coupling reaction to introduce the m-tolyl moiety.

Step 1: Synthesis of Ethyl 2-chloropyrimidine-5-carboxylate

The initial and critical step is the synthesis of the chlorinated precursor. This is accomplished by the chlorination of a pyrimidone derivative using a potent chlorinating agent like phosphorus oxychloride (POCl₃). The addition of a tertiary amine, such as N,N-dimethylaniline, is crucial as it acts as a catalyst and acid scavenger, facilitating the reaction.[4]

Reaction Scheme: 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester → Ethyl 2-chloropyrimidine-5-carboxylate (Reagents: POCl₃, N,N-dimethylaniline)

Step 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

With the chloro-pyrimidine in hand, the m-tolyl group is introduced via a Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction utilizes a palladium catalyst to couple the chlorinated heterocycle with m-tolylboronic acid.[5][6] The choice of catalyst, ligand, base, and solvent is critical for achieving high conversion and selectivity.[7] Chloropyrimidines are often preferred substrates over bromo- or iodo-pyrimidines as they offer a good balance of reactivity and stability, allowing for selective coupling.[5]

Reaction Scheme: Ethyl 2-chloropyrimidine-5-carboxylate + m-Tolylboronic Acid → Ethyl 2-m-tolylpyrimidine-5-carboxylate (Reagents: Pd catalyst, Base, Solvent)

Caption: Synthetic workflow for Ethyl 2-m-tolylpyrimidine-5-carboxylate.

Physicochemical Properties and Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the key properties of the intermediate and the final product.

| Property | Ethyl 2-chloropyrimidine-5-carboxylate | Ethyl 2-m-tolylpyrimidine-5-carboxylate (Predicted) |

| Molecular Formula | C₇H₇ClN₂O₂[8] | C₁₄H₁₄N₂O₂ |

| Molecular Weight | 186.60 g/mol [8] | 242.28 g/mol |

| Appearance | White to light yellow crystalline powder | White to off-white solid |

| Melting Point | 56-60 °C | Not available |

| Solubility | Soluble in Methanol, Ethyl Acetate, DCM | Soluble in common organic solvents |

| ¹H NMR | δ 9.08 (s, 2H), 4.39 (q, 2H), 1.36 (t, 3H)[4] | Peaks expected for tolyl, pyrimidine, and ethyl groups. |

| ¹³C NMR | Characteristic peaks for pyrimidine and ester carbons. | Additional peaks expected for the tolyl ring. |

| Mass Spec (LCMS) | m/z = 187 [M+H]⁺[4] | m/z = 243 [M+H]⁺ |

Applications in a Drug Discovery Cascade

Ethyl 2-m-tolylpyrimidine-5-carboxylate is not an endpoint but a versatile starting point for creating libraries of novel compounds. The ester functionality serves as a synthetic handle for elaboration into amides, which are prevalent in pharmaceuticals.[9]

Saponification: Gateway to Amide Libraries

The first step in leveraging the ester is its hydrolysis (saponification) to the corresponding carboxylic acid. This is typically achieved under basic conditions (e.g., using NaOH or LiOH) followed by acidic workup. This transformation is fundamental, as the resulting carboxylic acid is the direct precursor for amide bond formation.

Amide Coupling: Building Molecular Diversity

Amide bond formation is one of the most widely used reactions in medicinal chemistry.[9][10] The synthesized 2-m-tolylpyrimidine-5-carboxylic acid can be coupled with a diverse range of primary and secondary amines using standard coupling reagents. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or carbodiimides such as EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) are highly efficient for this purpose, even with challenging or sterically hindered substrates.[11][12][13] This strategy allows for the rapid generation of a library of novel pyrimidine derivatives for biological screening.

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethyl 2-chloropyrimidine-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. chemscene.com [chemscene.com]

- 9. growingscience.com [growingscience.com]

- 10. hepatochem.com [hepatochem.com]

- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 12. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 13. Amide Synthesis [fishersci.co.uk]

Technical Application Note: Storage, Stability, and Handling of Ethyl 2-m-tolylpyrimidine-5-carboxylate

[1]

Abstract

This technical guide provides a comprehensive stability profile and storage protocol for Ethyl 2-m-tolylpyrimidine-5-carboxylate (CAS 954227-12-4).[1] Designed for drug discovery researchers, this document synthesizes structural analysis with standard organic stability principles.[1] While the pyrimidine core confers aromatic stability, the C5-ethyl ester and m-tolyl benzylic positions introduce specific vulnerabilities to hydrolysis and oxidative degradation.[1] This guide outlines a self-validating storage workflow, analytical monitoring methods (HPLC), and handling precautions to maintain compound integrity >98% over extended periods.

Chemical Profile & Structural Analysis[1][2]

| Property | Data |

| Chemical Name | Ethyl 2-(3-methylphenyl)pyrimidine-5-carboxylate |

| Common Name | Ethyl 2-m-tolylpyrimidine-5-carboxylate |

| CAS Number | 954227-12-4 |

| Molecular Formula | C₁₄H₁₄N₂O₂ |

| Molecular Weight | 242.27 g/mol |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Solubility | Soluble in DMSO, DMF, Chloroform, Dichloromethane.[1] Low solubility in water.[1] |

Structural Vulnerability Assessment

To determine the optimal storage conditions, we must analyze the molecule's functional groups and their inherent reactivities:

-

Ethyl Ester (C5 Position): The primary stability risk.[1] Esters are susceptible to hydrolysis (acid- or base-catalyzed) in the presence of moisture, converting the compound to its corresponding carboxylic acid (2-m-tolylpyrimidine-5-carboxylic acid).[1]

-

Pyrimidine Core: Generally electron-deficient.[1] The 4- and 6-positions are electrophilic.[1] While stable under neutral conditions, they can be susceptible to nucleophilic attack by strong nucleophiles (e.g., primary amines, thiols) in solution.[1]

-

m-Tolyl Group (C2 Position): The benzylic methyl group is susceptible to radical autoxidation, particularly upon exposure to UV light and oxygen, potentially forming aldehydes or carboxylic acids over prolonged storage.[1]

Stability & Degradation Pathways[1]

The following diagram illustrates the primary degradation pathways that storage protocols must mitigate.

Figure 1: Predicted degradation pathways based on functional group analysis.[1] Hydrolysis is the dominant risk factor.[1]

Storage Protocols

Solid State Storage (Lyophilized Powder)

Objective: Minimize molecular mobility and exclude water/oxygen.[1]

-

Temperature: -20°C (Standard) or -80°C (Long-term >1 year).

-

Rationale: Arrhenius equation dictates that lowering temperature significantly retards the rate of hydrolysis and autoxidation.[1]

-

-

Atmosphere: Store under inert gas (Argon or Nitrogen).[1]

-

Rationale: Displaces atmospheric moisture and oxygen, protecting the ester and benzylic methyl group.[1]

-

-

Container: Amber glass vials with Teflon-lined screw caps.[1]

-

Desiccation: Store vials inside a secondary container (desiccator) with active desiccant (e.g., Silica gel or Drierite).[1]

Solution State Storage

Critical Warning: Avoid storing in solution for >24 hours whenever possible. If necessary, follow these strict guidelines:

-

Solvent Choice: Anhydrous DMSO or Dimethylacetamide (DMA).[1]

-

Avoid: Protic solvents (Methanol, Ethanol, Water) which promote hydrolysis and transesterification.[1]

-

-

Concentration: High concentration (>10 mM) is preferred to minimize the solvent-to-solute ratio relative to trace impurities.[1]

-

Freeze-Thaw Cycles: Limit to maximum 3 cycles.

-

Protocol: Aliquot stock solutions into single-use volumes immediately after preparation to avoid repeated freeze-thaw stress, which introduces condensation moisture.[1]

-

Quality Control & Validation Protocol

To ensure experimental integrity, the compound purity should be validated before critical assays.[1]

HPLC Monitoring Method

This Reverse-Phase HPLC method is designed to separate the parent ester from the more polar carboxylic acid hydrolysis product.[1]

Equipment: HPLC with UV/Vis or PDA detector. Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

| Parameter | Condition |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | 254 nm (Pyrimidine absorption) |

| Temperature | 30°C |

Gradient Profile:

-

0-2 min: 5% B (Equilibration)[1]

-

2-12 min: 5% → 95% B (Linear Gradient)[1]

-

12-15 min: 95% B (Wash)[1]

-

15-18 min: 5% B (Re-equilibration)

Expected Results:

-

Parent Compound: Elutes late (more hydrophobic due to ethyl and tolyl groups).[1]

-

Hydrolysis Impurity: Elutes earlier (more polar carboxylic acid).[1]

-

Acceptance Criteria: Purity >95% (Area under curve).

Rapid NMR Check (Alternative)[1]

Handling & Safety Procedures

While specific toxicology data for CAS 954227-12-4 is limited, standard precautions for aryl-pyrimidines apply.[1]

Decision Logic for Storage

Use this decision tree to determine the appropriate storage workflow for your sample.

Figure 2: Decision matrix for sample handling to maximize stability.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4223810, Ethyl 5-pyrimidinecarboxylate. Retrieved from [Link].[1] (Structural analog reference for general pyrimidine ester properties).

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.).[1] Wiley-Blackwell.[1] (Authoritative text on the stability and reactivity of pyrimidines).

- Gomtsyan, A., et al. (2005).Design, synthesis, and structure-activity relationship of novel pyrimidine derivatives. Journal of Medicinal Chemistry. (Contextual reference for the stability of 2-arylpyrimidine scaffolds in drug discovery).

Troubleshooting & Optimization

Technical Support Center: Ethyl 2-m-tolylpyrimidine-5-carboxylate Synthesis

The following technical guide addresses the synthesis and troubleshooting of Ethyl 2-m-tolylpyrimidine-5-carboxylate , specifically focusing on reaction side products, impurity profiling, and process optimization.

Topic: Reaction Side Products & Troubleshooting Guide Applicable Chemistry: Pinner-type Condensation / Vinamidinium Cyclization Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The Reaction Landscape[1]

The synthesis of Ethyl 2-m-tolylpyrimidine-5-carboxylate typically proceeds via the condensation of 3-methylbenzamidine (free base or hydrochloride) with a C3-dielectrophile equivalent, such as Ethyl 3-(dimethylamino)-2-formylacrylate or Sodium ethyl 2-formyl-3-oxopropanoate .

While this pathway is generally robust, it is susceptible to specific competitive pathways driven by moisture, nucleophilic solvents, and incomplete cyclization. Understanding these failure modes is critical for achieving pharmaceutical-grade purity (>98%).

Core Reaction Scheme

The following diagram illustrates the primary reaction pathway and the divergence points leading to common side products.

Figure 1: Reaction cascade showing the primary synthetic route and critical divergence points for impurities.

Side Product Profiling & Diagnostics

The following table summarizes the most frequent impurities encountered during this synthesis. Use this data to interpret LC-MS/NMR results.

| Impurity ID | Chemical Name | Origin / Cause | Diagnostic Signal (NMR/MS) |

| Impurity A | 3-Methylbenzamide | Hydrolysis of the amidine starting material due to moisture or poor storage. | MS: [M+H]⁺ = 136. 1H NMR: Broad singlet (NH2) at ~6.0-7.5 ppm; loss of pyrimidine protons. |

| Impurity B | 2-m-Tolylpyrimidine-5-carboxylic acid | Saponification of the ethyl ester product. Caused by excess hydroxide or wet conditions. | MS: [M+H]⁺ = 215 (Target - 28). 1H NMR: Loss of ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm); broad acid peak >11 ppm. |

| Impurity C | Methyl 2-m-tolylpyrimidine-5-carboxylate | Transesterification. Occurs if Methanol is used as a solvent instead of Ethanol. | MS: [M+H]⁺ = 229 (Target - 14). 1H NMR: Singlet (~3.9 ppm) replaces ethyl signals. |

| Impurity D | Acyclic Enaminone | Incomplete cyclization intermediate. Caused by insufficient reaction time or low temperature. | MS: Mass varies. 1H NMR: Complex olefinic signals; presence of uncyclized NH peaks. |

Troubleshooting Guide (Q&A)

Scenario 1: Low Yield & Starting Material Recovery

Q: I am observing low conversion (<50%) and recovering a significant amount of white solid that isn't the product. What is happening?

A: The white solid is likely 3-methylbenzamide (Impurity A) .

-

Root Cause: Amidines are hygroscopic and unstable in their free-base form. If your reaction solvent (typically Ethanol) is not anhydrous, or if the base (e.g., NaOEt) is wet, the amidine hydrolyzes to the amide before it can react with the electrophile.

-

Corrective Action:

-

Dry the amidine hydrochloride salt under vacuum/P₂O₅ before use.

-

Use freshly distilled or molecular-sieve-dried Ethanol.

-

Generate the free base in situ using strictly anhydrous NaOEt or Et3N.

-

Scenario 2: Product is an Oil/Gum instead of a Solid

Q: The literature suggests a solid product, but I isolated a viscous yellow oil. How do I crystallize it?

A: This is a common issue caused by Impurity C (Transesterification) or residual solvent.

-

Root Cause: If you used Methanol (MeOH) as a solvent or for workup, you likely formed a mixture of Ethyl and Methyl esters. This mixture depresses the melting point, preventing crystallization.

-

Corrective Action:

-

Check LC-MS for a peak at M-14 relative to the target.

-

If the mixture exists, hydrolyze the entire batch to the acid (Impurity B), then re-esterify using pure Ethanol and H₂SO₄.

-

For future runs, strictly use Ethanol as the reaction solvent.

-

Scenario 3: Unexpected Acidic Impurity

Q: My product purity is 90%, with a major impurity eluting earlier on Reverse Phase HPLC. MS shows M-28.

A: You have formed the Carboxylic Acid (Impurity B) .

-

Root Cause: The reaction conditions were too basic or the quenching was not acidic enough. If using Sodium Ethoxide (NaOEt), trace water acts as a nucleophile (OH⁻) attacking the ester.

-

Corrective Action:

-

Limit the base equivalents to 1.0–1.1 eq relative to the amidine salt.

-

Ensure the reaction temperature does not exceed 80°C for prolonged periods.

-

Purification: The acid can be removed by washing the organic layer (DCM or EtOAc) with saturated Sodium Bicarbonate (NaHCO₃). The acid will partition into the aqueous phase, leaving the pure ester in the organic layer.

-

Optimized Synthetic Protocol

To minimize the side products described above, follow this optimized "Self-Validating" protocol.

Step 1: Reagent Preparation

-

Amidine: 3-Methylbenzamidine HCl (1.0 eq). Dry in a desiccator overnight.

-

Electrophile: Ethyl 3-(dimethylamino)-2-formylacrylate (1.1 eq) OR Sodium ethyl 2-formyl-3-oxopropanoate.

-

Base: NaOEt (1.1 eq) in anhydrous Ethanol.

Step 2: Cyclization

-

Dissolve the amidine salt in anhydrous Ethanol (0.5 M).

-

Add NaOEt solution dropwise at 0°C. Validation: Solution should become clear/cloudy (NaCl ppt) but not turn dark brown immediately.

-

Add the Electrophile.

-

Reflux (78°C) for 4–6 hours. Monitor: TLC should show disappearance of amidine (polar) and appearance of fluorescent pyrimidine spot.

Step 3: Workup

-

Cool to RT.[1] Evaporate Ethanol to 20% volume.

-

Dilute with water. Critical: If oil forms, extract with EtOAc.

-

Wash organic layer with 5% NaHCO₃ (removes Impurity B) and Brine.

-

Dry over Na₂SO₄ and concentrate.

Step 4: Purification

-

Recrystallize from EtOH/Heptane or IPA . Avoid MeOH.

References

-

Standard Pyrimidine Synthesis via Vinamidinium Salts

-

Pinner Reaction & Troubleshooting

- Title: "Troubleshooting unexpected side reactions in pyrimidine synthesis."

-

Source: BenchChem Technical Guides.[3]

-

Reagent Data (Ethyl 3-(dimethylamino)acrylate derivatives)

- Title: "Ethyl 3-(N,N-dimethylamino)

-

Source: Sigma-Aldrich.